molecular formula C7H4BrNS B8484593 3-(4-Bromo-thiophen-2-yl)-acrylonitrile

3-(4-Bromo-thiophen-2-yl)-acrylonitrile

Cat. No. B8484593
M. Wt: 214.08 g/mol
InChI Key: ZAQJLFAAMANWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07199119B2

Procedure details

A solution of diethyl(cyanomethyl)phosphonate (2.1 mL, 12.9 mmol) in anhydrous THF (50 mL) was cooled to 0° C. under nitrogen and treated with KN(TMS)2 (11 mmol of a 0.5 M solution in toluene). After stirring for 15 min at 0° C., a solution of 4-bromo-2-thiophenecarboxaldehyde 63 (Aldrich, Wis.) (1.9 g, 10 mmol) in anhydrous THF (50 mL) was added and the resulting mixture was stirred for 30 min at 0° C. Saturated aqueous NH4Cl solution was added and the crude product extracted three times with diethylether. The ether extracts were dried over Na2SO4, filtered, and evaporated, and the product was purified by flash chromatography on a silica gel column (eluent: 5% EtOAc in hexane). The major fractions were combined and concentrated to give 76 (2.1 g) in 9.3 to 1 ratio of trans to cis isomers as a white solid; For trans isomer: 1H NMR (400 MHz, d6-DMSO) δ: 7.90 (s, 1H), 7.77 (d, J=16.5 Hz, 1H), 7.57 (s, 1H), 6.28 (d, J=16.5 Hz, 1H); For cis isomer: 1H NMR (400 MHz, d6-DMSO) δ 7.97 (s, 1H), 7.65 (s, 1H), 7.57 (d, J=11.1 Hz, 1H), 5.82 (d, J=11.7 Hz, 1H). MS (EI) m/z [(M+H+) (79Br)] 214 and [(M+H+) (81Br)] 216.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]#[N:11])(=O)OCC)C.[Br:12][C:13]1[CH:14]=[C:15]([CH:18]=O)[S:16][CH:17]=1.[NH4+].[Cl-]>C1COCC1.C1(C)C=CC=CC=1>[Br:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:9][C:10]#[N:11])[S:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 min at 0° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the crude product extracted three times with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the product was purified by flash chromatography on a silica gel column (eluent: 5% EtOAc in hexane)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(SC1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.